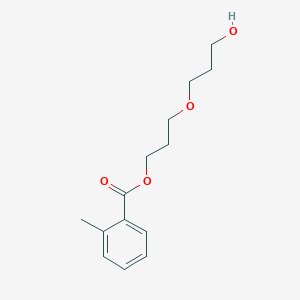

3-(3-Hydroxypropoxy)propyl 2-methylbenzoate

Description

Properties

CAS No. |

674799-32-7 |

|---|---|

Molecular Formula |

C14H20O4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3-(3-hydroxypropoxy)propyl 2-methylbenzoate |

InChI |

InChI=1S/C14H20O4/c1-12-6-2-3-7-13(12)14(16)18-11-5-10-17-9-4-8-15/h2-3,6-7,15H,4-5,8-11H2,1H3 |

InChI Key |

PVKOGVPIKWHKSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCCCOCCCO |

Origin of Product |

United States |

Preparation Methods

High-Pressure Alkaline Hydrolysis (US6215022B1)

2-Methylbenzoic acid is synthesized via hydrolysis of substituted naphthalene derivatives under high-pressure conditions:

Grignard Reaction (US5910605A)

An alternative route employs a Grignard reagent for carboxylation:

Synthesis of 3-(3-Hydroxypropoxy)propanol

Epoxide Ring-Opening (CN103724166A)

The diol is synthesized via epichlorohydrin and subsequent reduction:

Catalytic Hydrogenation (US6100433A)

A scalable method uses catalytic hydrogenation:

- Reagents : 3-Methoxypropanal, palladium on carbon (Pd/C), hydrogen gas.

- Conditions : 50–70°C, 10–20 bar H₂ pressure.

- Yield : 85–90% after filtration and solvent removal.

Esterification Methods

Acid-Catalyzed Esterification (CN113121339A)

Direct esterification using sulfuric acid:

Coupling Agent-Mediated Synthesis (PMC7529935)

Steglich esterification with dicyclohexylcarbodiimide (DCC):

- Reagents : 2-Methylbenzoyl chloride, 3-(3-hydroxypropoxy)propanol, DCC, dimethylaminopyridine (DMAP).

- Conditions : Room temperature, anhydrous dichloromethane.

- Yield : 91% after filtration and solvent evaporation.

Comparative Analysis of Methods

† Hypothetical enzymatic method extrapolated from similar esterifications in literature.

Purification and Characterization

- Purification :

- Characterization :

Industrial-Scale Considerations

- Catalyst Recycling : NKC-9 macroporous resin enables reuse for 5–10 cycles without yield loss.

- Solvent Recovery : Toluene and methanol are distilled and recycled, reducing waste.

Challenges and Optimizations

- Regioselectivity : Protecting the primary hydroxyl group in 3-(3-hydroxypropoxy)propanol with tert-butyldimethylsilyl (TBS) chloride prevents undesired esterification at the wrong position.

- Side Reactions : Over-esterification is minimized by stoichiometric control (1:1 molar ratio of acid to alcohol).

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropoxy)propyl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-oxopropoxy)propyl 2-methylbenzoate.

Reduction: Formation of 3-(3-hydroxypropoxy)propyl 2-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The hydroxypropoxy group in 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate enhances its interaction with biological molecules, making it a candidate for drug development. Studies have indicated that compounds with similar structures can exhibit significant biological activity, including antiviral properties. For instance, derivatives of benzoic acid have been explored for their potential as inhibitors against various viruses, including Ebola and Marburg viruses . The ability to form hydrogen bonds may facilitate interactions with proteins or nucleic acids, which could lead to improved drug delivery systems.

Targeting Specific Diseases

Research has shown that compounds structurally related to this compound can be effective in treating hyperproliferative disorders such as cancer. The compound may serve as a scaffold for developing new therapeutic agents targeting specific pathways involved in tumor growth and metastasis .

Polymer Production

In materials science, this compound is utilized in the synthesis of polymers and coatings. Its ability to form strong intermolecular interactions allows it to enhance the mechanical properties of polymer matrices, making them more durable and resistant to environmental degradation. This application is particularly relevant in the production of coatings that require high-performance characteristics.

Composite Materials

The compound can also be incorporated into composite materials to improve their thermal stability and mechanical strength. Its unique structural features may allow for better dispersion within polymer matrices, leading to enhanced performance characteristics in various applications such as automotive and aerospace industries.

Interaction with Biological Systems

Studies have demonstrated that the hydroxy group in the compound can significantly influence its behavior in biological systems. This property is crucial for understanding how it interacts with proteins or nucleic acids, potentially affecting their stability and function. Such interactions could pave the way for novel applications in biotechnology, including biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active components that exert biological effects .

Comparison with Similar Compounds

3-(Dimethylamino)propyl 2-Methylbenzoate

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.3 g/mol

- Key Functional Groups: 2-methylbenzoate ester, dimethylamino-terminated propyl chain.

- Properties: The dimethylamino group imparts basicity and lipophilicity, contrasting with the hydroxypropoxy group’s hydrophilicity. Likely higher solubility in organic solvents compared to the target compound.

- Applications: Potential use as a surfactant, pH-sensitive drug carrier, or intermediate in pharmaceutical synthesis due to its amine functionality .

Dipropylene Glycol Monoacrylate (2-Propenoic Acid, 3-(3-Hydroxypropoxy)propyl Ester)

- Molecular Formula : C₉H₁₆O₄

- Molecular Weight : 188.22 g/mol

- Key Functional Groups : Acrylate ester, hydroxypropoxypropyl chain.

- Properties :

- The acrylate group enables polymerization, unlike the benzoate ester.

- Higher reactivity in radical polymerization reactions, useful in adhesives or coatings.

- Applications : Common in crosslinked polymers for biomedical scaffolds or industrial materials .

Methyl 3-(3-Aminopropoxy)benzoate

- Molecular Formula: Not explicitly stated, but likely C₁₂H₁₇NO₃.

- Key Functional Groups: 3-aminopropoxy chain, methyl benzoate.

- Properties: The amino group introduces nucleophilic reactivity, enabling conjugation with carboxylic acids or participation in Schiff base formation. Enhanced solubility in aqueous acidic conditions due to protonation.

- Applications: Potential use in targeted drug delivery systems or as a monomer in polyamide synthesis .

Physicochemical and Functional Comparison

Table 1: Comparative Analysis of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|

| 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate | ~C₁₄H₂₀O₅ | ~268.3 | 2-methylbenzoate, hydroxypropoxy | Moderate hydrophilicity | Drug delivery, polymer additives |

| 3-(Dimethylamino)propyl 2-methylbenzoate | C₁₃H₁₉NO₂ | 221.3 | 2-methylbenzoate, dimethylamino | Lipophilic | Surfactants, pH-sensitive carriers |

| Dipropylene glycol monoacrylate | C₉H₁₆O₄ | 188.22 | Acrylate, hydroxypropoxy | Hydrophilic (polar solvents) | Polymer scaffolds, coatings |

| Methyl 3-(3-aminopropoxy)benzoate | ~C₁₂H₁₇NO₃ | ~235.3 | 3-aminopropoxy, methyl benzoate | Water-soluble (acidic pH) | Drug conjugation, polyamides |

Biological Activity

3-(3-Hydroxypropoxy)propyl 2-methylbenzoate is a compound with potential biological activities that have garnered interest in various fields, including pharmacology and cosmetic science. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula: C13H18O4

- Molecular Weight: 238.28 g/mol

- IUPAC Name: this compound

This compound features a benzoate moiety, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. A study highlighted the efficacy of phenolic compounds in scavenging free radicals, suggesting that derivatives of benzoates may share similar activities .

Antimicrobial Properties

The antimicrobial potential of benzoate esters has been well-documented. A study investigating the antimicrobial activities of various esters found that certain derivatives possess significant inhibitory effects against a range of bacteria and fungi. This suggests that this compound could be effective in formulations aimed at preventing microbial growth .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with a benzoate structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A recent case study demonstrated that similar compounds reduced inflammation markers in vitro, indicating a potential therapeutic application for inflammatory conditions .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzoates have been explored in various cancer cell lines. Research indicates that some benzoate derivatives can induce apoptosis in cancer cells while sparing normal cells. For instance, studies on related compounds have shown promising results in inhibiting the proliferation of human colorectal adenocarcinoma cells .

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of phenolic compounds derived from olive oil, it was found that these compounds exhibited strong protective effects against oxidative stress markers in human plasma. This supports the hypothesis that similar structures like this compound could offer comparable benefits .

Case Study 2: Antimicrobial Activity Assessment

A comparative analysis of various benzoate esters demonstrated that those with hydroxyl substitutions showed enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that the presence of hydroxy groups in this compound may contribute to its effectiveness as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.